
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) is a steroidal compound with a complex structure. It is characterized by the presence of a hydroxyl group at the 7th position and a sulfooxy group at the 3rd position. This compound is part of the androstane family, which is known for its significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) typically involves multiple steps, starting from simpler steroidal precursors. The hydroxylation at the 7th position can be achieved using specific oxidizing agents under controlled conditions. The sulfooxy group at the 3rd position is introduced through a sulfonation reaction, which involves the reaction of the hydroxyl group with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group at the 17th position can be reduced to form alcohols.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can yield alcohols.
Applications De Recherche Scientifique
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The sulfooxy group may enhance its solubility and bioavailability, allowing it to exert its effects more efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androst-5-en-17-one: Lacks the hydroxyl and sulfooxy groups, resulting in different biological activities.
Androst-5-en-17-one,7-hydroxy: Lacks the sulfooxy group, which may affect its solubility and bioavailability.
Androst-5-en-17-one,3-(sulfooxy): Lacks the hydroxyl group, which may influence its interaction with molecular targets.
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) is unique due to the presence of both hydroxyl and sulfooxy groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H28O6S |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O6S/c1-18-7-5-12(25-26(22,23)24)9-11(18)10-15(20)17-13-3-4-16(21)19(13,2)8-6-14(17)18/h10,12-15,17,20H,3-9H2,1-2H3,(H,22,23,24)/t12-,13-,14-,15+,17-,18-,19-/m0/s1 |
Clé InChI |
YMVDNUQMQPOREU-JIEICEMKSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)OS(=O)(=O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


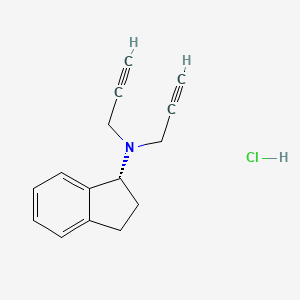
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
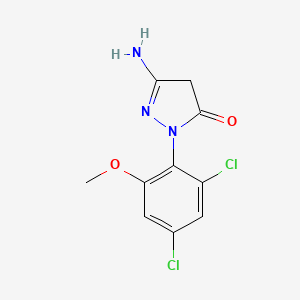
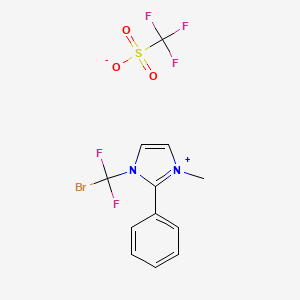
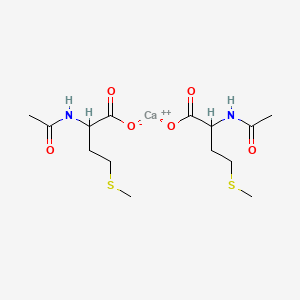
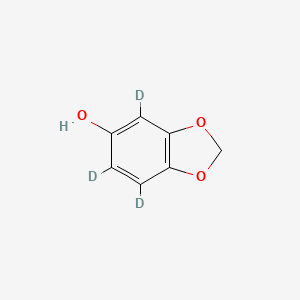
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
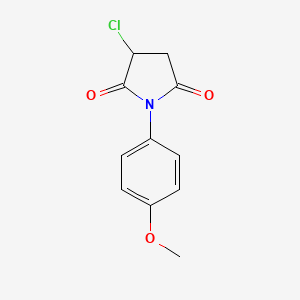

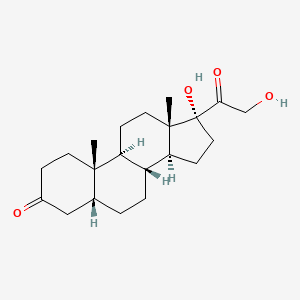
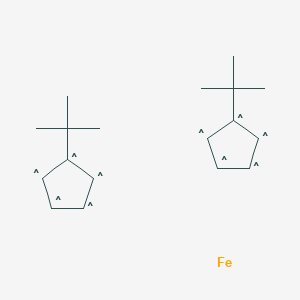
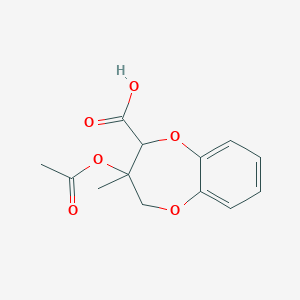
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
